4-Bromo-1-methyl-1H-indole-3-carbaldehyde
Overview
Description
4-Bromo-1-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a bromine atom at the 4th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-bromo-1-methyl-1h-indole-3-carbaldehyde, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
For instance, storage conditions such as temperature and light exposure can affect the stability of a compound .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Moreover, it can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of enzymes, leading to competitive inhibition . Additionally, it can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical studies. Over time, the compound may undergo degradation, leading to a decrease in its activity . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde typically involves the bromination of 1-methylindole followed by formylation. One common method includes:
Bromination: 1-Methylindole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 4th position.
Formylation: The brominated product is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3rd position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent addition to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 4-Bromo-1-methyl-1H-indole-3-carboxylic acid.
Reduction: 4-Bromo-1-methyl-1H-indole-3-methanol.
Substitution: 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (when using sodium methoxide).
Scientific Research Applications
4-Bromo-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives have been studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is used in the synthesis of potential drug candidates targeting various diseases.
Industry: It serves as a building block for the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromo-1H-indole: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
1-Methyl-1H-indole-3-carbaldehyde: Lacks the bromine atom, which affects its reactivity and applications.
4-Chloro-1-methyl-1H-indole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 4-Bromo-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
4-bromo-1-methylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-5-7(6-13)10-8(11)3-2-4-9(10)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHZOGUMQSGPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626840 | |
Record name | 4-Bromo-1-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338760-45-5 | |
Record name | 4-Bromo-1-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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